REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH2:10]([SH:13])[CH2:11][SH:12]>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[S:13][CH2:10][CH2:11][S:12]1
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Name
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|
Quantity
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55.3 g
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Type
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reactant
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Smiles
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ClC1=C(C=O)C=CC=C1
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Name
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Quantity
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37.21 g
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Type
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reactant
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Smiles
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C(CS)S
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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gave
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Type
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DISTILLATION
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Details
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after distillation, 65.65 gm (0.303 moles) of a clear, colorless liquid, b.p. 121°-125° C. (0.03 mm/Hg)
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Name
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|
Type
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|
Smiles
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ClC1=C(C=CC=C1)C1SCCS1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |